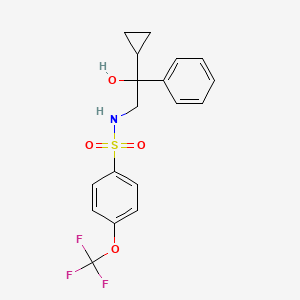
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(trifluoromethoxy)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(trifluoromethoxy)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C18H18F3NO4S and its molecular weight is 401.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(trifluoromethoxy)benzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention for its potential biological activities. This compound's unique structure, characterized by the cyclopropyl and trifluoromethoxy groups, suggests various pharmacological applications, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as:
- Molecular Formula : C18H20F3N1O3S1
- Molecular Weight : 373.42 g/mol
- IUPAC Name : this compound
| Property | Value |
|---|---|
| Molecular Formula | C18H20F3N1O3S1 |
| Molecular Weight | 373.42 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing the trifluoromethoxy group have shown activity against various pathogens, including Mycobacterium tuberculosis and other nontuberculous mycobacteria .
Case Study: Inhibition of Mycobacterium tuberculosis
In a study evaluating the efficacy of related sulfonamides, it was found that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 62.5 µM to 250 µM against M. tuberculosis strains . This suggests that this compound could potentially possess similar or enhanced activity.
Anticancer Activity
The compound's potential anticancer properties are also noteworthy. Similar sulfonamides have been evaluated for their cytotoxic effects on various cancer cell lines.
Table 2: Cytotoxicity Data on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzofuroxan Derivative | HuTu 80 | 15 |
| N-Hexyl Derivative | M-HeLa | 125 |
| N-(2-cyclopropyl... | TBD | TBD |
In these studies, compounds were shown to induce apoptosis in cancer cells, primarily through mechanisms involving DNA damage and inhibition of cell proliferation . The specific effects of this compound on cancer cells remain to be elucidated but warrant further investigation.
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Compounds with similar structures have demonstrated moderate inhibition of acetylcholinesterase (AChE), an enzyme involved in neurotransmission . This activity suggests possible applications in treating neurodegenerative diseases.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Antimicrobial Action : The presence of the sulfonamide group may interfere with bacterial folic acid synthesis.
- Cytotoxicity : Induction of apoptosis through DNA damage pathways.
- Enzyme Inhibition : Non-covalent interactions at active sites of target enzymes.
Propiedades
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4S/c19-18(20,21)26-15-8-10-16(11-9-15)27(24,25)22-12-17(23,14-6-7-14)13-4-2-1-3-5-13/h1-5,8-11,14,22-23H,6-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFJHMBQJPPUDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














